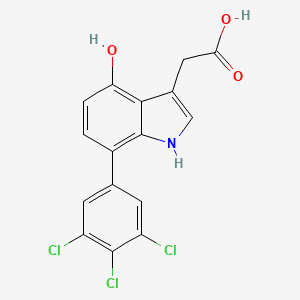
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 3,4,5-trichlorophenylhydrazine and a suitable ketone or aldehyde precursor. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups on the phenyl ring .
科学的研究の応用
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and aromatic ring structures but different pharmacological properties.
Uniqueness
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
特性
分子式 |
C16H10Cl3NO3 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
2-[4-hydroxy-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-10-3-7(4-11(18)15(10)19)9-1-2-12(21)14-8(5-13(22)23)6-20-16(9)14/h1-4,6,20-21H,5H2,(H,22,23) |
InChIキー |
OHBKHNORDLWNMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


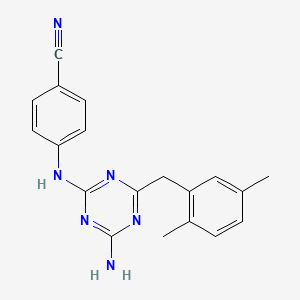


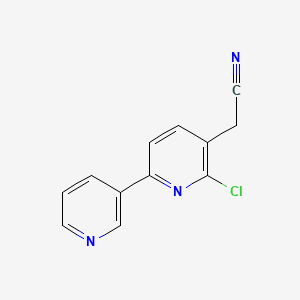
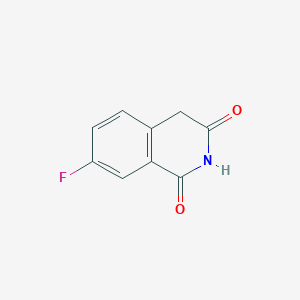
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


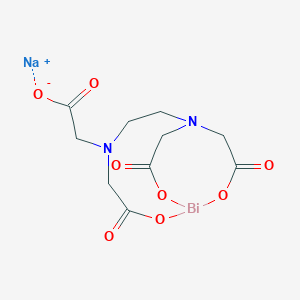
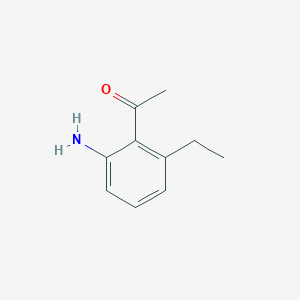
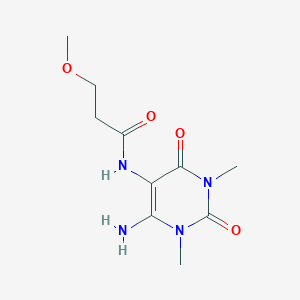

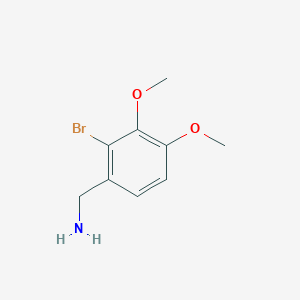
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
